N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a benzodioxolyl group, a 4-chlorophenylmethyl-substituted imidazole core, and a sulfanyl-linked acetamide moiety. Its structural complexity arises from the combination of electron-rich aromatic systems (benzodioxole and chlorophenyl) and a sulfur-containing imidazole scaffold, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-14-3-1-13(2-4-14)10-23-8-7-21-19(23)27-11-18(24)22-15-5-6-16-17(9-15)26-12-25-16/h1-9H,10-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKPWYBTTDPVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=CN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling under specific conditions. Common reagents might include chlorinating agents, sulfur sources, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Compound 29 : N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide ()
- Key Differences :
- The imidazole ring is substituted with a methylsulfonyl group at position 5 and an ethyl group at position 1, contrasting with the 4-chlorophenylmethyl substituent in the target compound.
- The acetamide is attached to a phenyl ring rather than a benzodioxolyl group.
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ()
- Key Differences :
- Incorporates a pyridyl group instead of benzodioxolyl and a fluorophenyl substituent.
- The sulfinyl group (S=O) at position 2 introduces chirality and oxidative stability, unlike the sulfanyl (S) group in the target compound.
- Implications :
Heterocyclic Core Modifications
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews recent findings regarding its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and an imidazole ring, which are known for their diverse biological activities. The presence of a chlorophenyl group and a sulfanyl acetamide enhances its potential interactions with biological targets.
Antidiabetic Effects
Recent studies have indicated that benzodioxole derivatives exhibit promising antidiabetic properties. For instance, compounds structurally similar to N-(2H-1,3-benzodioxol-5-yl)-2-(sulfanyl)acetamide have been shown to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism. In vitro assays demonstrated that certain derivatives had IC50 values in the low micromolar range (e.g., 0.68 µM), suggesting strong inhibitory effects while maintaining low cytotoxicity in normal cell lines (IC50 > 150 µM) .
Anticancer Activity
The compound's anticancer potential has also been explored. Studies have shown that related benzodioxole derivatives can significantly inhibit the growth of various cancer cell lines. For example, one derivative exhibited IC50 values ranging from 26 to 65 µM against multiple cancer types . This highlights the need for further investigation into the specific mechanisms by which these compounds exert their effects on cancer cells.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of α-amylase suggests that this compound could be utilized in managing diabetes by regulating blood glucose levels.
- Cytotoxicity in Cancer Cells : The selective cytotoxicity towards cancer cells indicates potential pathways involving apoptosis or cell cycle arrest, warranting further molecular studies to elucidate these pathways.
In Vivo Studies
In vivo assessments using streptozotocin-induced diabetic mice demonstrated that administration of similar benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This reinforces the antidiabetic potential and safety profile of these compounds.
Data Summary
| Activity | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|
| α-Amylase Inhibition | 0.68 | In vitro (various) | Low cytotoxicity in normal cells (>150 µM) |
| Cancer Cell Growth | 26 - 65 | Various cancer lines | Significant inhibition observed |
Q & A
Basic Research Questions
Q. What are the key strategies for synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step organic reactions, including imidazole ring cyclization (under acidic/basic conditions) and sulfur linkage formation. Critical parameters include:
- Temperature control : Maintain 60–80°C during imidazole formation to avoid side reactions.
- pH modulation : Use buffered conditions (pH 6–8) for thioacetamide coupling to preserve sulfur reactivity.
- Purification : Employ column chromatography or recrystallization for high-purity yields (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Use a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for benzodioxole (δ 6.7–7.1 ppm) and imidazole protons (δ 7.3–8.0 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 450.3 [M+H]+).
- X-ray Diffraction : Refine crystal structures using SHELXL for precise bond-length/angle validation .
Advanced Research Questions
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
- Answer :
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like elastase or cytochrome P450 enzymes.
- Derivatization : Modify the chlorophenyl or benzodioxole moieties to assess impact on bioactivity.
- In Vitro Assays : Test enzyme inhibition (IC50) using fluorogenic substrates for real-time kinetic analysis .
Q. How should researchers reconcile contradictions in biological activity data across studies?
- Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability.
- Meta-Analysis : Compare data from orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Structural Validation : Re-examine compound purity and stereochemistry via chiral HPLC or X-ray crystallography .
Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?
- Answer :
- Enzyme Inhibition : Use stopped-flow kinetics to measure inhibition constants (Ki) for targets like elastase, leveraging fluorogenic substrates (e.g., MeOSuc-AAPV-AMC).
- Cellular Pathways : Apply transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells .
Q. How can crystallographic challenges (e.g., poor diffraction) be addressed during structural analysis?
- Answer :
- Cryocooling : Flash-freeze crystals in liquid nitrogen to reduce radiation damage.
- Data Merging : Use SHELXL to merge datasets from multiple crystals and improve resolution (<1.8 Å).
- Phasing : Employ SAD/MAD techniques with heavy-atom derivatives (e.g., selenomethionine) .
Q. What advanced analytical methods are suitable for assessing compound stability under physiological conditions?
- Answer :
- Forced Degradation Studies : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and thermal (40–60°C) stress.
- LC-MS/MS : Quantify degradation products and identify hydrolytic cleavage sites (e.g., acetamide bond) .
Q. How can computational tools predict the pharmacokinetic profile of this compound?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
